An In-depth Technical Guide to 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: Chemical Properties and Applications
An In-depth Technical Guide to 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as 4-Boc-piperazine-2-carboxylic acid, is a chiral heterocyclic compound extensively utilized as a versatile scaffold in the synthesis of complex organic molecules. Its structure incorporates a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety, bestowing it with unique chemical reactivity and making it an invaluable intermediate in the development of novel pharmaceutical agents.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid. It is important to note that some properties may vary slightly depending on the isomeric form (racemic, (R), or (S)) and the purity of the sample.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 231-239 °C (decomposes) | [3][4] |
| Boiling Point | 371.8 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.193 g/cm³ | [4] |
| pKa | ~2.20 (Predicted for the carboxylic acid) | [5] |
| Solubility | Soluble in some organic solvents like dichloromethane; sparingly soluble in methanol and glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [6] |
| CAS Number | 128019-59-0 (racemic) | [2][3] |
| 192330-11-3 ((R)-isomer) | [1][5] | |
| 848482-93-9 ((S)-isomer) |
Spectral Data
¹H NMR:
-
Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.
-
Piperazine ring protons: A series of multiplets corresponding to the protons on the piperazine ring would appear in the region of δ 3.0–4.0 ppm. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C-2 position.
-
NH proton: A broad singlet corresponding to the proton on the secondary amine (N-1) is expected, though its chemical shift can be variable and it may exchange with D₂O.
-
Carboxylic acid proton: A broad singlet for the acidic proton is expected at a downfield chemical shift, typically >10 ppm, but is often not observed or is very broad.
¹³C NMR:
-
Boc carbonyl: A signal around δ 155 ppm.
-
Carboxylic acid carbonyl: A signal around δ 170-180 ppm.
-
Boc quaternary carbon: A signal around δ 80 ppm.
-
Boc methyl carbons: A signal around δ 28 ppm.
-
Piperazine ring carbons: Signals in the range of δ 40-60 ppm.
Infrared (IR) Spectroscopy:
-
O-H stretch (Carboxylic acid): A broad band in the region of 2500–3300 cm⁻¹.
-
C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.
-
C=O stretch (Carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
Synthesis and Experimental Protocols
The synthesis of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the selective protection of one of the nitrogen atoms of piperazine-2-carboxylic acid with a Boc group.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Caption: General workflow for the synthesis and purification of 4-(Boc)-piperazine-2-carboxylic acid.
Detailed Experimental Protocol: Boc Protection of Piperazine-2-carboxylic acid
This protocol is adapted from established procedures for the N-Boc protection of amino acids.
Materials:
-
Piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane
-
Water
-
Ethyl acetate
-
n-Butanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Dissolve piperazine-2-carboxylic acid in a mixture of water and dioxane.
-
Add sodium bicarbonate to the solution and stir for a few minutes.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Concentrate the reaction mixture by evaporation.
-
Extract the residue exhaustively with ethyl acetate at neutral and slightly acidic pH (pH 6 and pH 4).
-
Further extract the aqueous layer at pH 4 with n-butanol.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Reactivity, Stability, and the Role of the Boc Group
The chemical reactivity of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is primarily dictated by the interplay between the nucleophilic secondary amine, the electrophilic carboxylic acid, and the protecting Boc group.
The Orthogonal Nature of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, offering temporary protection of the N-4 nitrogen of the piperazine ring. This protection is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, allowing for selective reactions at other positions of the molecule. The Boc group is, however, labile under acidic conditions, which enables its selective removal without affecting other acid-stable protecting groups. This "orthogonal" protection strategy is fundamental in multi-step organic synthesis.
The following diagram illustrates the logical relationship of the Boc group in synthetic strategies.
Caption: The role of the Boc group in enabling selective functionalization of the piperazine scaffold.
Stability
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is generally stable under ambient conditions when stored in a cool, dry place away from strong acids. Piperazine derivatives, in general, can be susceptible to degradation over extended periods, especially in solution and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere.
Applications in Drug Discovery and Development
The unique structural features of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid make it a highly sought-after building block in the pharmaceutical industry. Its primary application is as a pharmaceutical intermediate in the synthesis of a wide array of biologically active compounds.[1]
Role as a Chiral Building Block
The presence of a stereocenter at the 2-position of the piperazine ring allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Enantiopure forms of 4-Boc-piperazine-2-carboxylic acid are crucial for the development of stereochemically defined drugs.[4]
Use in the Synthesis of TRPM8 Modulators
One notable application of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is in the preparation of substituted azacycles that act as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It is highly expressed in sensory neurons and is implicated in various physiological and pathological processes, including cold sensation, inflammation, and neuropathic pain.[1]
The development of TRPM8 modulators is a promising area of research for the treatment of various conditions, including chronic pain, overactive bladder, and migraine. Piperazine-containing compounds have emerged as a significant class of TRPM8 modulators.
TRPM8 Signaling Pathway Overview
The activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade. This cascade can lead to the sensation of cold and can also influence downstream cellular processes. The modulation of this pathway by small molecules can either enhance (agonists) or inhibit (antagonists) the channel's activity, thereby producing therapeutic effects.
The following diagram provides a simplified overview of the TRPM8 signaling pathway and the potential point of intervention for modulators derived from 4-Boc-piperazine-2-carboxylic acid.
Caption: Simplified TRPM8 signaling pathway and the role of piperazine-based modulators.
Conclusion
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is a cornerstone intermediate in medicinal chemistry, offering a unique combination of a chiral scaffold, a versatile carboxylic acid handle, and an orthogonally protected nitrogen. Its well-defined chemical properties and reactivity profile make it an indispensable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.
References
- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]
